2-Amino-4-methoxypyrimidine-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methoxypyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-5-4(2-7)3-9-6(8)10-5/h3H,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWHMZLJILFROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Methoxypyrimidine 5 Carbonitrile
Established Synthetic Pathways to the Core Pyrimidine (B1678525) Scaffold
The construction of the 2-Amino-4-methoxypyrimidine-5-carbonitrile core relies on established principles of heterocyclic chemistry, primarily involving the formation of the pyrimidine ring and the specific placement of its functional groups.
Multicomponent Reaction Strategies for Pyrimidine Annulation
A common and effective approach for synthesizing the 2-aminopyrimidine-5-carbonitrile (B129654) scaffold is a three-component reaction inspired by the Biginelli reaction. nih.gov This method typically involves the condensation of an α-cyanoketone, an aldehyde, and a guanidine (B92328) derivative. nih.govnih.gov The sequence proceeds through condensation, nucleophilic addition, cyclization, and finally, a spontaneous aromatization of a dihydropyrimidine (B8664642) intermediate to yield the stable pyrimidine ring. nih.gov A diverse library of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles has been successfully synthesized using this one-pot sequence, achieving moderate to excellent yields (45–89%). nih.gov
A specific reported synthesis for a closely related compound, 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile, starts from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide, demonstrating a direct route to the functionalized scaffold. nih.gov
Regioselective Introduction of Amino and Methoxy (B1213986) Groups
Achieving the correct arrangement of the amino group at position C2 and the methoxy group at C4 is critical. The regioselectivity of these substitutions is often dictated by the electronic properties of the pyrimidine ring and the choice of precursors.
Halogenated pyrimidines are common starting materials for introducing various functional groups via nucleophilic aromatic substitution (SNAr). researchgate.net The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position. researchgate.net This inherent reactivity allows for a regioselective strategy. For instance, a synthetic route can involve a 2-amino-4-chloropyrimidine-5-carbonitrile (B1403938) intermediate. The methoxy group can then be introduced selectively at the C4 position by reaction with a methoxide (B1231860) source, such as sodium methoxide. chemicalbook.com This displacement of the chloride ion is a reliable method for installing the required methoxy substituent.
The table below summarizes representative starting materials for pyrimidine synthesis.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product Type |
| α-Cyanoketone | Carboxaldehyde | Guanidine | 2-Amino-4,6-disubstitutedpyrimidine-5-carbonitrile nih.gov |
| 2-(alkoxymethylene)malononitrile | Amidine hydrochloride | - | 4-Aminopyrimidine-5-carbonitrile researchgate.net |
| Substituted Benzaldehyde (B42025) | Malononitrile (B47326) | Urea/Thiourea | Pyrimidine-5-carbonitrile ias.ac.in |
Advanced Synthetic Transformations and Reaction Conditions
Modern synthetic chemistry seeks to improve upon established methods by incorporating advanced catalytic systems and optimizing reaction parameters to enhance efficiency, yield, and selectivity.
Catalytic Systems in the Synthesis of Pyrimidinecarbonitriles
A wide array of catalysts has been developed to facilitate the synthesis of pyrimidines and related heterocycles. These catalysts often lower the activation energy of the reaction, enabling milder conditions and shorter reaction times.
Heterogeneous Catalysts: Magnesium oxide (MgO) has been shown to effectively catalyze the three-component reaction of aldehydes, amidines, and malononitrile to form 4-amino-5-pyrimidine carbonitrile derivatives. researchgate.net
Nanocatalysts: Nanomaterials are increasingly used due to their high surface area and unique catalytic properties. Amine-functionalized SiO₂@Fe₃O₄ nanoparticles have been employed for the mechanochemical synthesis of related heterocyclic compounds. researchgate.net In recent years, magnetic nanocatalysts have gained attention because they can be easily separated from the reaction mixture with a magnet and reused, aligning with the principles of green chemistry. nih.gov
Lewis and Brønsted Acids: Simple and inexpensive catalysts like ammonium (B1175870) chloride have been used to promote the synthesis of pyrimidine-5-carbonitriles under solvent-free conditions. ias.ac.in Lewis acids such as Al₂O₃ are also employed in related amination reactions. google.com
Complex Metal Catalysts: An oxovanadium(V) porphyrin complex has been designed and utilized as an efficient catalyst for the synthesis of various pyrimidine-6-carbonitriles under solvent-free conditions at 100 °C. nih.gov This catalyst demonstrated high stability and could be recycled for up to six successive runs without a significant loss in activity. nih.gov
Optimization of Reaction Parameters for Yield and Selectivity
Fine-tuning reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, reaction temperature, and reaction time.
Solvent-free, or "neat," reaction conditions are often preferred as they reduce chemical waste and can simplify product isolation. Several synthetic protocols for pyrimidine-5-carbonitriles have been successfully implemented under solvent-free conditions, often involving heating the neat reactant mixture. ias.ac.innih.gov For instance, one method involves grinding the reactants at ambient temperature, which is both energy-efficient and environmentally friendly. researchgate.net
The electronic nature of the substituents on the starting materials can also significantly influence the reaction outcome. Studies have shown that the presence of an electron-withdrawing group on a starting benzaldehyde can enhance the yield of the resulting pyrimidine-5-carbonitrile, whereas an electron-donating group may decrease the yield. ias.ac.in This effect is attributed to the increased electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. ias.ac.in
The table below illustrates the effect of reaction conditions on product yield in a model reaction.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| [(VO)TPP][(TCM)₄] nih.gov | Solvent-free | 100 | 10 min | 85 |
| Ammonium Chloride ias.ac.in | Solvent-free | 120 | 25 min | 90 |
| Ni/Cu/MWCNTs scispace.com | Water | 25 | 10 min | 90 |
Scalable Synthetic Approaches for Industrial and Preparative Chemistry
The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only high-yielding but also cost-effective, safe, and convenient to perform on a large scale.
Two scalable processes have been developed for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate that shares the same core scaffold as the target compound. researchgate.net These methods highlight practical approaches for industrial use.
These multi-step, one-pot, or telescoped reaction sequences are characteristic of modern process chemistry, minimizing the need for isolating and purifying intermediates, which saves time, reduces solvent use, and lowers production costs.
Role as a Key Synthetic Intermediate and Building Block
This compound serves as a crucial starting material and versatile building block in the synthesis of a variety of more complex heterocyclic compounds. Its inherent chemical functionalities—the nucleophilic amino group, the pyrimidine core, and the cyano group—provide multiple reaction sites for constructing diverse molecular architectures, particularly those with potential pharmacological applications.
The pyrimidine-5-carbonitrile framework is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net This makes this compound and its analogs valuable intermediates for the development of new therapeutic agents. researchgate.netnbinno.com
Research has demonstrated its utility in creating libraries of substituted pyrimidines for screening purposes. For instance, the general scaffold of 2-aminopyrimidine-5-carbonitrile is used in efficient three-component synthetic strategies to produce a wide range of derivatives for biological evaluation. nih.gov
A key application involves using the this compound core to synthesize new series of pyrimidine derivatives. In one such study, the starting substrate, a substituted this compound, was used as a building block to create hybrids bearing various biologically active moieties. nih.gov The fusion of the parent compound with different sulfonyl chlorides, for example, led to the synthesis of novel sulfonamide-pyrimidine analogs. nih.gov
The following table summarizes the synthesis of new pyrimidine derivatives starting from a this compound analog.
Data sourced from a study on new pyrimidine-5-carbonitriles as COX-2 inhibitors. nih.gov
This strategic use of this compound as an intermediate allows for the systematic modification of the pyrimidine core, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. nih.gov The derivatives synthesized from this building block have been investigated for various activities, including as potential anti-proliferative agents and enzyme inhibitors. nih.govrsc.org For example, compounds derived from this scaffold have shown potent inhibitory activity against cancer cell lines and cyclooxygenase (COX-2) enzymes. nih.gov
Another significant role of a closely related intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, is in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1 (thiamine). researchgate.netgoogle.com This transformation typically involves the hydrogenation of the nitrile (cyano) group to an aminomethyl group, highlighting the utility of the carbonitrile as a precursor to other functional groups. researchgate.net
The research findings underscore the importance of this compound as a foundational molecule in synthetic organic and medicinal chemistry, providing a reliable and adaptable platform for the construction of complex and biologically relevant molecules. nbinno.com
Chemical Reactivity and Derivatization Studies of 2 Amino 4 Methoxypyrimidine 5 Carbonitrile
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the pyrimidine (B1678525) ring nitrogens and the carbonitrile group at the C5 position significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions.
The methoxy (B1213986) group at the C4 position of 2-amino-4-methoxypyrimidine-5-carbonitrile is susceptible to nucleophilic displacement. The activation provided by the adjacent ring nitrogen and the strongly electron-withdrawing cyano group facilitates the attack of various nucleophiles. In related activated pyrimidine systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, alkoxy groups have been shown to undergo aminolysis, where they are displaced by primary amines. chemrxiv.org This suggests that the methoxy group in the title compound can be replaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse 4-substituted pyrimidine derivatives. The reaction typically proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient ring. chemrxiv.org
For instance, studies on analogous 2-amino-4,6-dichloropyrimidines demonstrate that substitution with alkoxides (solvolysis) occurs readily in the presence of a base like NaOH in an alcohol solvent. mdpi.com A similar reactivity pattern is expected for the methoxy group of this compound, allowing for its conversion to other alkoxy, aryloxy, or amino derivatives.
Table 1: Representative Nucleophilic Substitution Reactions at the Methoxy Group
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | R-NH2 | 2-Amino-4-(alkyl/arylamino)pyrimidine-5-carbonitrile |
| Alkoxide | R-O-Na+ | 2-Amino-4-alkoxypyrimidine-5-carbonitrile |
The exocyclic amino group at the C2 position is a nucleophile, but its reactivity is tempered by the electron-withdrawing character of the pyrimidine ring and the C5-cyano group. nih.gov This reduced nucleophilicity makes reactions like acylation and benzamidation more challenging compared to typical aromatic amines. The cyano group, in particular, increases the acidity of the amino group's protons. nih.gov
Despite its deactivation, the amino group can undergo acylation with reagents such as acyl chlorides or anhydrides, often requiring forcing conditions or the use of a base to facilitate the reaction. These reactions yield the corresponding N-acylated or N-benzoylated derivatives, which are important intermediates in medicinal chemistry.
The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions. lumenlearning.com Mild acidic or basic hydrolysis typically yields the corresponding amide, 2-amino-4-methoxypyrimidine-5-carboxamide. More vigorous conditions, particularly with strong acid or base and heat, can lead to the complete hydrolysis to the carboxylic acid, 2-amino-4-methoxypyrimidine-5-carboxylic acid. lumenlearning.com
Reduction: The nitrile group is readily reducible. Catalytic hydrogenation (e.g., using H2/Pd-C) or reduction with chemical hydrides like lithium aluminum hydride (LiAlH4) can convert the nitrile to a primary amine, yielding (2-amino-4-methoxypyrimidin-5-yl)methanamine. This transformation provides a key synthetic route to aminomethylpyrimidine derivatives.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents (R-MgBr), can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Table 2: Key Transformations of the Carbonitrile Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Partial Hydrolysis | H2O, H+ or OH- (mild) | Amide (-CONH2) |
| Full Hydrolysis | H2O, H+ or OH- (strong) | Carboxylic Acid (-COOH) |
| Reduction | H2/Pd-C or LiAlH4 | Aminomethyl (-CH2NH2) |
Electrophilic Reactions on the Pyrimidine Ring System
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes electrophilic aromatic substitution reactions on the ring itself unfavorable. researchgate.netcsu.edu.au The presence of the strongly deactivating C5-cyano group further reduces the ring's electron density.
However, electrophilic attack is more likely to occur on the exocyclic amino group, which is the most nucleophilic site in the molecule. For instance, reactions with electrophiles like tropylium (B1234903) salts have been shown to result in substitution on the amino nitrogen of 2-aminopyridine, a related heterocyclic amine. researchgate.net Similarly, N-nitrosation at the amino group has been observed in some substituted pyrimidines instead of C-nitrosation on the ring. researchgate.net
Oxidation and Reduction Chemistry of Functional Groups
The functional groups of this compound exhibit distinct redox properties.
Reduction: As mentioned previously, the carbonitrile group can be selectively reduced to an aminomethyl group. The pyrimidine ring itself can also be reduced, for example, through catalytic hydrogenation. However, this typically requires more forcing conditions than the reduction of the nitrile and can sometimes lead to ring opening.
Oxidation: The pyrimidine ring is generally resistant to oxidation. The exocyclic amino group could potentially be oxidized, but specific studies on this compound are limited. The methoxy group is typically stable under common oxidative conditions.
Cyclization Reactions and Annulation Strategies
The arrangement of the amino group at C2 and the carbonitrile at C5 makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through annulation reactions. mdpi.comresearchgate.net This bifunctional arrangement allows for the construction of an additional ring onto the pyrimidine core.
One common strategy involves the reaction of the C2-amino group and the C5-nitrile group with a suitable binucleophile or a molecule that can react with both sites sequentially. For example, condensation reactions can be employed to build fused pyridopyrimidines, thiazolopyrimidines, or pyrimidopyrimidines, which are important scaffolds in drug discovery. mdpi.com The 2-aminopyrimidine (B69317) moiety is a competent nucleophile for reactions like intramolecular alkyne hydroamination, which can be used to construct fused ring systems. researchgate.net Annulation with 5-alkynylpyrimidines in acidic media is another route to form polycyclic nitrogen heterocycles. mdpi.com
Functional Group Interconversions and Modifications for Derivative Synthesis
The strategic modification of the amino, methoxy, and cyano groups of this compound is a key approach to creating novel molecular architectures. Research in this area has focused on reactions such as N-functionalization of the amino group, nucleophilic substitution of the methoxy group, and transformations of the nitrile function to introduce new functionalities and construct fused heterocyclic systems.
Reactions Involving the 2-Amino Group
The primary amino group at the C2-position of the pyrimidine ring is a versatile handle for derivatization. Its nucleophilic character allows for reactions with various electrophiles, leading to a wide array of N-substituted derivatives.
One notable transformation is the reaction with sulfonyl chlorides. In a study on a closely related analog, 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, the amino group was shown to react with different sulfonyl chlorides, such as benzenesulfonyl chloride and 4-methylbenzene-1-sulfonyl chloride, under fusion conditions at 200°C. This reaction results in the formation of the corresponding sulfonamide derivatives. This approach highlights a viable pathway for introducing diverse aryl and alkylsulfonyl moieties at the 2-position of the pyrimidine ring, which can be crucial for modulating the biological activity of the resulting compounds.
Furthermore, the 2-amino group can serve as a nucleophile in condensation reactions. For instance, in related 2-aminopyrimidine-5-carbonitrile (B129654) systems, this group partakes in cyclization reactions with bifunctional reagents to construct fused heterocyclic systems like pyrimido[4,5-d]pyrimidines.
Modifications of the 4-Methoxy Group
The methoxy group at the C4-position is susceptible to nucleophilic substitution, particularly when the pyrimidine ring is activated by electron-withdrawing groups. While direct displacement can be challenging, conversion of the methoxy group to a better leaving group, such as a chloro or tosyloxy group, can facilitate substitution by a variety of nucleophiles.
For example, in analogous pyrimidine systems, chloro groups at the 4-position are readily displaced by amines, alcohols, and thiols. This suggests a two-step strategy for modifying the 4-position of this compound: initial conversion of the methoxy group to a chloro group, followed by nucleophilic substitution.
Moreover, the methoxy group can be cleaved to yield the corresponding 4-hydroxypyrimidine (B43898) derivative. This transformation is significant as it introduces a phenolic hydroxyl group, which can then be further functionalized through etherification or esterification reactions, expanding the range of accessible derivatives.
Transformations of the 5-Carbonitrile Group
The carbonitrile (cyano) group at the C5-position is a valuable functional group that can undergo a variety of transformations to yield other important functionalities.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxamide or carboxylic acid. For instance, the synthesis of pyrimidine-5-carboxamides from pyrimidine-5-carbonitriles has been documented, often employing concentrated sulfuric acid. ias.ac.in This conversion is a critical step in the synthesis of many biologically active compounds, as the amide and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological targets.
Reduction: The nitrile group can be reduced to an aminomethyl group. This transformation is typically achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. The resulting primary amine can then be further derivatized, providing a route to a new set of compounds with altered polarity and basicity.
Cyclization Reactions: The nitrile group, in conjunction with the adjacent amino group, can participate in cyclization reactions to form fused heterocyclic systems. This is a powerful strategy for the synthesis of complex polycyclic molecules. For example, reaction with reagents like formamide (B127407) or orthoesters can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives.
The following table summarizes some of the key functional group interconversions and modifications for the synthesis of derivatives from this compound and its close analogs.
| Starting Material | Reagent(s) | Reaction Conditions | Product Functional Group |
| 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | Benzenesulfonyl chloride | Fusion, 200°C | 2-Benzenesulfonamido |
| 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | 4-Methylbenzene-1-sulfonyl chloride | Fusion, 200°C | 2-(4-Methylbenzenesulfonamido) |
| Pyrimidine-5-carbonitrile derivative | Concentrated Sulfuric Acid | Not specified | 5-Carboxamide |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Amino 4 Methoxypyrimidine 5 Carbonitrile
Crystallographic Investigations
While a single-crystal X-ray structure for 2-Amino-4-methoxypyrimidine-5-carbonitrile has not been reported, analysis of analogous compounds allows for a robust prediction of its molecular geometry and solid-state packing.
A definitive analysis of molecular geometry, including bond lengths, bond angles, and torsion angles, would require a single-crystal X-ray diffraction (SC-XRD) experiment. Such an analysis would confirm the planarity of the pyrimidine (B1678525) ring and provide precise measurements for the amino, methoxy (B1213986), and carbonitrile substituents. For context, studies on related aminopyrimidine structures confirm the expected aromatic C-N and C-C bond lengths within the heterocyclic ring.
Hydrogen bonding is a dominant force in the crystal engineering of aminopyrimidines. Based on extensive studies of similar molecules, such as 2-amino-4,6-dimethoxypyrimidine (B117758), a key and highly probable interaction would be the formation of a centrosymmetric dimer. nih.govresearchgate.netresearchgate.net This common and stable motif is characterized by a pair of N-H···N hydrogen bonds between the 2-amino group of one molecule and a ring nitrogen of a neighboring molecule, described by the graph-set notation R²₂(8). nih.govresearchgate.net
Beyond this primary interaction, other hydrogen bonds are anticipated to further stabilize the crystal lattice. These could include:
N-H···N(nitrile): The amino group hydrogen atoms could form bonds with the nitrogen atom of the carbonitrile group on an adjacent molecule.
N-H···O(methoxy): The amino group could also interact with the oxygen atom of the methoxy group.
The collective action of these hydrogen bonds would create a robust, three-dimensional network. mdpi.com
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. erciyes.edu.tranalis.com.mynih.gov If a crystal structure were available, this analysis would provide a detailed breakdown of all close intermolecular contacts. For analogous structures, the most significant contributions to the total Hirshfeld surface are typically from H···H, O···H/H···O, and N···H/H···N contacts, often accounting for a large percentage of the total interactions. erciyes.edu.trnih.gov This analysis would quantitatively confirm the importance of hydrogen bonding in the crystal packing and provide insight into weaker van der Waals forces.
A representative breakdown of intermolecular contacts from a Hirshfeld analysis of a related compound, 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, is shown below for illustrative purposes. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 44.2 |
| O···H/H···O | 20.9 |
| C···H/H···C | 19.6 |
| N···H/H···N | 8.1 |
| C···O/O···C | 3.0 |
| C···C | 2.9 |
| O···O | 1.0 |
Vibrational Spectroscopy
FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its molecular structure. Based on data from analogous compounds, the expected vibrational modes are detailed in the table below. analis.com.myijirset.com
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450–3180 | N-H stretching (asymmetric & symmetric) | Amino (-NH₂) |
| 2230–2210 | C≡N stretching | Nitrile (-C≡N) |
| 1650–1550 | N-H bending (scissoring) and C=C/C=N ring stretching | Amino group and Pyrimidine ring |
| 1480–1350 | C-H bending | Methoxy (-OCH₃) |
| 1280–1200 | C-O-C stretching (asymmetric) | Aryl-alkyl ether |
| 1100–1000 | C-O-C stretching (symmetric) | Aryl-alkyl ether |
The N-H stretching region would likely show two distinct bands, characteristic of a primary amine. ijirset.com The nitrile (C≡N) stretch is expected to be a sharp, intense band in the 2230–2210 cm⁻¹ region. analis.com.my The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching vibrations of the pyrimidine ring and its substituents.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy offers significant insights into the molecular vibrations of this compound. The spectrum is characterized by distinct peaks corresponding to the fundamental vibrations of the pyrimidine ring and its functional groups. The nitrile group (-C≡N) stretching vibration is expected to produce a strong and sharp band in the 2220-2240 cm⁻¹ region, a characteristic feature for this functional group.
Vibrations of the pyrimidine ring itself are observed in the 1600-1300 cm⁻¹ region. These bands arise from the C=C and C=N stretching modes within the heterocyclic core. The amino (-NH₂) group contributes to the spectrum with scissoring modes around 1650-1580 cm⁻¹ and wagging or twisting modes at lower frequencies. The methoxy (-OCH₃) group is identifiable by its characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and the C-O stretching mode, typically found near 1250 cm⁻¹ and 1040 cm⁻¹. A study on the similar compound 2-amino-4,6-dimethoxypyrimidine supports the assignment of these vibrational frequencies. sigmaaldrich.com
Table 1: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N Stretch | Nitrile | 2220 - 2240 |
| N-H Stretch | Amino | 3300 - 3500 |
| C-H Stretch | Methoxy/Aromatic | 2850 - 3100 |
| Ring Stretching | Pyrimidine C=C, C=N | 1300 - 1600 |
| NH₂ Scissoring | Amino | 1580 - 1650 |
| C-O Stretch | Methoxy | 1040 & 1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping its carbon-hydrogen framework.
Proton NMR (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the number of distinct proton environments. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet at approximately 3.9-4.0 ppm. semanticscholar.org The protons of the primary amino group (-NH₂) typically produce a broad singlet in the region of 5.0-5.5 ppm, with its chemical shift and broadness being influenced by solvent and concentration. semanticscholar.org The single proton attached to the pyrimidine ring at position 6 (H-6) is expected to resonate as a singlet further downfield, likely in the 7.5-8.5 ppm range, due to the deshielding effect of the aromatic ring and adjacent electron-withdrawing nitrile group.
Table 2: Expected ¹H NMR Data for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | ~3.9 - 4.0 | Singlet | 3H |
| -NH₂ | ~5.0 - 5.5 | Broad Singlet | 2H |
| H-6 (Pyrimidine ring) | ~7.5 - 8.5 | Singlet | 1H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is expected to appear around 115-120 ppm. The methoxy carbon (-OCH₃) will have a signal in the upfield region, typically around 55-60 ppm. The five carbons of the pyrimidine ring will display distinct signals in the aromatic region (approximately 90-170 ppm). The chemical shifts are influenced by the attached functional groups; for instance, carbons bonded to nitrogen (C2, C4, C6) will have characteristic shifts, with C2 and C4 being significantly downfield due to the electron-withdrawing nature of the nitrogens and the attached amino and methoxy groups.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | C-NH₂ | ~163 |
| C4 | C-OCH₃ | ~168 |
| C5 | C-CN | ~95 |
| C6 | C-H | ~158 |
| -C≡N | Nitrile | ~117 |
| -OCH₃ | Methoxy | ~56 |
Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR techniques would be employed to confirm the structural assignments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would definitively link the singlet at ~7.5-8.5 ppm to the C-6 carbon and the singlet at ~3.9-4.0 ppm to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the methoxy protons (~3.9 ppm) would be expected to show a correlation to the C-4 carbon (~168 ppm). The H-6 proton (~7.5-8.5 ppm) would likely show correlations to C4, C5, and C2, confirming the connectivity around the pyrimidine ring.
COSY (Correlation Spectroscopy): This proton-proton correlation experiment would not be expected to show any cross-peaks, as there are no vicinal protons (protons on adjacent carbons) in the molecule, further confirming the isolated nature of the H-6 proton.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₆H₆N₄O), the molecular weight is 150.14 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 150.059 or 151.067, respectively, confirming the elemental composition.
The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve characteristic losses from the parent ion. Common fragmentation pathways for such pyrimidine derivatives include:
Loss of a methyl radical (·CH₃): A fragment ion at m/z 135 ([M-15]⁺) resulting from the cleavage of the methoxy group.
Loss of carbon monoxide (CO): A fragment at m/z 122 ([M-28]⁺) could occur.
Loss of hydrogen cyanide (HCN): Elimination of HCN from the ring or the nitrile group could lead to a fragment at m/z 123 ([M-27]⁺).
These fragmentation pathways help to confirm the presence and location of the various functional groups on the pyrimidine core.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyrimidine system. The presence of the electron-donating amino and methoxy groups, acting as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrimidine.
Typically, substituted pyrimidines exhibit strong absorption bands in the 250-300 nm range. A related compound, 2-amino-4-methylpyrimidine, shows an absorption maximum around 290 nm. nist.gov Due to the combined effect of the amino, methoxy, and nitrile groups, this compound would be expected to have a primary absorption band (λₘₐₓ) in a similar or slightly higher wavelength region, reflecting the conjugated system of the molecule. Weaker n → π* transitions, arising from the lone pair electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the main absorption bands.
Theoretical and Computational Chemistry Studies on 2 Amino 4 Methoxypyrimidine 5 Carbonitrile
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These calculations solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other associated properties. For 2-Amino-4-methoxypyrimidine-5-carbonitrile, these methods can predict its three-dimensional shape, the distribution of electrons, and its orbital energies, which are crucial for understanding its stability, spectroscopy, and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For this compound, DFT calculations, often employing functionals like B3LYP, would be used to determine its most stable geometric configuration, known as the optimized geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is found. The result is a precise 3D model of the molecule, providing foundational data for all other computational analyses. Studies on related pyrimidine (B1678525) derivatives have successfully used DFT to replicate molecular structures and geometries. The total electronic energy obtained from this optimization is a key indicator of the molecule's thermodynamic stability.
Table 1: Predicted Geometrical Parameters from DFT Calculations This table illustrates the type of data that would be generated from DFT geometry optimization. Actual values require a specific computational study to be performed.
| Parameter | Atom Pair/Triplet | Predicted Value |
|---|---|---|
| Bond Length | C2-N1 | (Value in Å) |
| C4-O(methoxy) | (Value in Å) | |
| C5-C(nitrile) | (Value in Å) | |
| C(nitrile)≡N | (Value in Å) | |
| Bond Angle | N1-C2-N3 | (Value in °) |
| C4-C5-C6 | (Value in °) | |
| Dihedral Angle | C2-N1-C6-C5 | (Value in °) |
Beyond DFT, other methods can probe the electronic properties of this compound.
Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. While computationally intensive, they can provide highly accurate results for properties like electron correlation.
Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than DFT or ab initio methods.
Both approaches are used to calculate key electronic descriptors. A primary focus is on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap suggests the molecule is more easily excitable and reactive. These calculations also yield values for electronegativity, chemical potential, and dipole moment, which together provide a comprehensive picture of the molecule's electronic behavior.
Vibrational Frequency Calculations and Spectral Simulations
Computational methods can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Following a geometry optimization using a method like DFT, a frequency calculation can be performed. This analysis computes the energies of different vibrational modes, such as the stretching of the C≡N bond in the nitrile group, the N-H bonds of the amino group, and various bending and rocking motions within the pyrimidine ring.
The simulated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific atomic motions. The characteristic stretching vibration of the nitrile group, for instance, typically appears as a strong, sharp peak in the IR spectrum around 2200-2260 cm⁻¹, a feature that calculations would be expected to reproduce.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their motion.
These simulations provide valuable insights into the molecule's dynamic behavior, conformational flexibility, and how it interacts with its surroundings. For example, MD can reveal how the amino and methoxy (B1213986) groups form hydrogen bonds with solvent molecules, which influences its solubility and stability in different media. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical system, going beyond the static picture provided by quantum chemical calculations.
In Silico Predictions of Chemical Reactivity and Selectivity
The results from quantum chemical calculations can be used to predict the chemical reactivity of this compound. A Molecular Electrostatic Potential (MEP) map, for example, visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyrimidine ring and the amino group would likely be identified as nucleophilic centers, while the carbon atom of the nitrile group could be an electrophilic site.
Furthermore, the energies and distributions of the HOMO and LUMO orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will behave in chemical reactions and for designing new synthetic pathways. Such in silico studies are a cornerstone of modern medicinal chemistry for predicting ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity of new compounds.
Molecular Docking and Ligand-Target Interaction Studies in Chemical Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). For this compound, docking studies would be employed to investigate its potential to interact with biological targets. The pyrimidine scaffold is a common feature in molecules designed as enzyme inhibitors or receptor antagonists.
In a typical docking simulation, the 3D structure of the target protein is obtained, and a computational algorithm "docks" the optimized structure of this compound into the protein's active site. The simulation then calculates the binding affinity (often as a "docking score") and predicts the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, studies on similar pyrimidine-5-carbonitrile derivatives have used docking to explore their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). These studies are essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Structure Activity Relationships Sar in Chemical Design and Modification
Correlating Structural Features with Chemical Reactivity and Transformation Pathways
The chemical reactivity of 2-Amino-4-methoxypyrimidine-5-carbonitrile is fundamentally governed by the electronic properties of its substituents. The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms. However, the substituents at positions 2, 4, and 5 significantly modulate this property.
Amino Group (at C2): The amino group is a strong electron-donating group (activating) through resonance. It increases the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack than an unsubstituted pyrimidine.
Methoxy (B1213986) Group (at C4): Similar to the amino group, the methoxy group is also an electron-donating group that activates the ring towards electrophilic substitution.
Cyano Group (at C5): The carbonitrile (cyano) group is a strong electron-withdrawing group through both inductive and resonance effects. It deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions 2, 4, and 6.
The combined influence of these groups makes the C5 position, where the cyano group is located, the most electron-deficient and thus a primary site for potential nucleophilic attack if a suitable leaving group were present. Conversely, the activating effects of the amino and methoxy groups can facilitate electrophilic substitution, although the pyrimidine ring itself is generally resistant to such reactions unless strongly activated. researchgate.net For instance, pyrimidines with two activating groups can undergo substitution with weaker electrophiles. researchgate.net
Transformation pathways often involve reactions targeting these functional groups. The amino group can be acylated, alkylated, or diazotized. The methoxy group can potentially be cleaved to a hydroxyl group, which offers another site for modification. The cyano group is a versatile handle for transformations into amides, carboxylic acids, or tetrazoles, significantly altering the molecule's properties.
Table 1: Influence of Structural Features on Reactivity
| Structural Feature | Position | Electronic Effect | Predicted Impact on Reactivity |
|---|---|---|---|
| Amino Group | C2 | Electron-donating (activating) | Increases susceptibility to electrophilic attack; site for N-alkylation/acylation. |
| Methoxy Group | C4 | Electron-donating (activating) | Increases ring electron density; potential for O-demethylation. |
| Cyano Group | C5 | Electron-withdrawing (deactivating) | Decreases ring susceptibility to electrophilic attack; can be hydrolyzed or reduced. |
Rational Design of Derivatives for Specific Chemical Functions
The rational design of derivatives of this compound leverages the understanding of its SAR to create new molecules with specific chemical functions. Modifications are typically aimed at altering the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities to achieve desired outcomes in various applications, such as the development of targeted inhibitors for biological systems. rsc.org
For example, in the design of enzyme inhibitors, the 2-amino group is a critical feature. Its hydrogen-bonding capacity can be crucial for binding to a target protein. The introduction of a methyl group to this exocyclic amino function has been shown to play a prominent role in achieving selectivity in certain biological targets. nih.gov
Derivatives can be synthesized through various strategies:
Modification of the 2-Amino Group: Introducing different substituents on the amino group can modulate binding affinity and selectivity for biological targets. nih.gov
Replacement of the 4-Methoxy Group: Substitution of the methoxy group with other alkoxy groups, alkylthio groups, or amines can alter lipophilicity and steric interactions. For instance, reacting a chloro-precursor with sodium methoxide (B1231860) is a common step to introduce the methoxy group. chemicalbook.com
Transformation of the 5-Cyano Group: The cyano group is often incorporated to increase the acidity of the exocyclic amino group, reinforcing hydrogen bond interactions with biological targets. nih.gov It can also be converted into other functional groups to explore different chemical spaces.
A study on related pyrimidine-5-carbonitriles demonstrated that synthesizing derivatives with various sulfonamide phenyl moieties at the C-2 position resulted in potent enzyme inhibitors. researchgate.net This highlights how strategic modifications, guided by SAR, can lead to compounds with specific and enhanced functions.
Table 2: Examples of Rational Design Strategies for Pyrimidine-5-Carbonitrile Derivatives
| Target Position for Modification | Type of Modification | Rationale for Design | Potential Chemical Function |
|---|---|---|---|
| C2 (Amino Group) | N-Alkylation, N-Acylation | Modulate hydrogen bonding, alter steric bulk, improve selectivity. nih.gov | Selective enzyme inhibition. |
| C4 (Methoxy Group) | Substitution with other amines or thioethers. | Alter solubility, lipophilicity, and metabolic stability. | Improved pharmacokinetic properties. |
| C5 (Cyano Group) | Hydrolysis to amide/acid, conversion to tetrazole. | Introduce new hydrogen bonding sites, alter electronic properties. | Modified binding interactions. |
Influence of Substituent Effects on Pyrimidine Ring Reactivity
The reactivity of the pyrimidine ring in this compound is a direct consequence of the cumulative electronic effects of its substituents. The electron-donating amino and methoxy groups work in opposition to the electron-withdrawing cyano group and the inherent electron-deficient nature of the pyrimidine core. documentsdelivered.com
This electronic tug-of-war has several consequences:
Electrophilic Substitution: The presence of two strong activating groups (amino and methoxy) would typically direct electrophilic attack to the C5 position. However, this position is already occupied by a deactivating cyano group. Therefore, electrophilic substitution on the ring is generally difficult. Studies on other 4,6-disubstituted pyrimidines show a complex interplay between the electronic nature of substituents and reactivity. csu.edu.au
Nucleophilic Substitution: The pyrimidine ring is generally susceptible to nucleophilic attack due to its electron-deficient character. The electron-withdrawing cyano group further enhances this property. Positions C2, C4, and C6 are the most common sites for nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present. While the target compound has amino and methoxy groups, which are poor leaving groups, its synthetic precursors often involve the displacement of halides from these positions.
Acidity/Basicity: The amino group at C2 increases the basicity of the ring nitrogens, making them more susceptible to protonation. Conversely, the C5-cyano group increases the acidity of the exocyclic amino group, which can be important for its role as a hydrogen bond donor in biological contexts. nih.gov
Emerging Applications of 2 Amino 4 Methoxypyrimidine 5 Carbonitrile in Chemical Science
Applications in Agrochemical Chemistry and Environmental Research
The investigation of pyrimidine (B1678525) derivatives in agrochemical research is a field of significant interest. These compounds are explored for their potential to enhance agricultural productivity and sustainability.
Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a critical process in the nitrogen cycle. However, in agricultural settings, the rapid conversion of ammonia-based fertilizers to highly mobile nitrate can lead to nitrogen loss through leaching and denitrification, resulting in reduced fertilizer efficiency and environmental pollution. Nitrification inhibitors are chemical compounds that slow this process, thereby improving nitrogen uptake by crops.
While direct studies on 2-Amino-4-methoxypyrimidine-5-carbonitrile as a nitrification inhibitor are not prominent in the available literature, research on structurally similar compounds highlights the potential of this chemical class. For instance, a key structural analog, 2-Amino-4-chloro-6-methylpyrimidine, has been investigated for its potential to enhance nitrogen fertilizer efficiency in rice cultivation by suppressing nitrification in the soil. This suggests that the aminopyrimidine scaffold is a promising area for the development of new agrochemicals. The exploration of derivatives like this compound could be a logical next step in this research trajectory.
Contributions to Advanced Materials Chemistry and Engineering
The unique photophysical properties of heterocyclic compounds are increasingly being harnessed in the field of advanced materials. Molecules with specific functional groups can exhibit fluorescence, making them suitable for applications such as sensors and probes.
Research into related heterocyclic structures, such as 2-amino-3-cyanopyridine (B104079) derivatives, has shown their potential as fluorescent probes for biological applications. sciforum.net These molecules are characterized by high photostability and have been used for labeling biomolecules. sciforum.net Furthermore, studies on 2-amino-4,6-diphenylnicotinonitriles have demonstrated their utility as fluorescent sensors for monitoring photopolymerization processes. mdpi.com The fluorescence spectra of these compounds are often solvent-dependent, which allows for their application in sensing different chemical environments. mdpi.com
Given these precedents, this compound, with its combination of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups, possesses the electronic characteristics that could lead to interesting photophysical properties. Although specific applications in advanced materials are still an emerging area of research for this particular compound, its structure suggests a potential for development as a fluorescent sensor or as a component in novel photoactive materials.
Role in the Synthesis of Novel Heterocyclic Scaffolds for Research
One of the most significant applications of this compound is its role as a versatile precursor in organic synthesis. The reactive sites on the pyrimidine ring—specifically the amino and nitrile groups—allow for a variety of chemical transformations to build more complex, fused heterocyclic systems. These novel scaffolds are of great interest in medicinal chemistry and drug discovery.
Fused pyrimidine systems, such as thienopyrimidines and pyridopyrimidines, are known to possess a wide range of biological activities. naturalspublishing.comresearchgate.net The synthesis of these scaffolds often relies on the cyclocondensation of an appropriately substituted aminopyrimidine-carbonitrile with other reagents. For example, thieno[2,3-d]pyrimidines can be synthesized from 2-aminothiophene-3-carbonitrile (B183302) precursors through cyclization with various nitriles. mdpi.commdpi.com This general synthetic strategy highlights how this compound could serve as a key building block for analogous fused systems.
The following table outlines potential synthetic routes to important heterocyclic scaffolds that could utilize aminopyrimidine carbonitriles as starting materials.
| Target Heterocyclic Scaffold | General Synthetic Approach | Potential Reagents |
| Thieno[2,3-d]pyrimidines | Annulation of a pyrimidine ring onto a thiophene (B33073) core. | Starting from a 2-aminothiophene-3-carbonitrile and cyclizing with reagents like isothiocyanates or urea. naturalspublishing.comresearchgate.net |
| Pyrido[2,3-d]pyrimidines | Construction of a pyrimidine ring fused to a pyridine (B92270) core. | Multi-component reactions involving an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound. researchgate.net |
| Pyrazolo[3,4-d]pyrimidines | Fusion of a pyrazole (B372694) ring with a pyrimidine ring. | Cyclocondensation reactions involving hydrazine (B178648) derivatives with a functionalized pyrimidine. |
The ability to generate diverse molecular architectures from a single, readily accessible starting material makes this compound a valuable tool for creating libraries of novel compounds for biological screening.
General Scientific Research Applications
Beyond its synthetic utility, the 2-aminopyrimidine-5-carbonitrile (B129654) scaffold is a recognized pharmacophore in medicinal chemistry research. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.
Derivatives of 2-aminopyrimidine-5-carbonitrile have been extensively studied as potential therapeutic agents. For example, a large library of 2-amino-4,6-disubstituted-pyrimidine derivatives was synthesized and evaluated as potent and highly selective A1 adenosine (B11128) receptor (A1AR) antagonists. nih.govdiva-portal.org The cyano group at the 5-position was found to be a key feature for strong binding to the receptor. diva-portal.org
Furthermore, the 2,4-diaminopyrimidine-5-carbonitrile (B135015) structure has been investigated for its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. cbijournal.com The structural resemblance of these compounds to known EGFR inhibitors like erlotinib (B232) and gefitinib (B1684475) has driven research into their anticancer properties. cbijournal.com
The table below summarizes key biological targets for which aminopyrimidine-5-carbonitrile derivatives have been investigated.
| Biological Target | Therapeutic Area | Role of the Aminopyrimidine Scaffold |
| A1 Adenosine Receptor (A1AR) | Cardiovascular, Neurological | Acts as a core structure for potent and selective antagonists. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Oncology | Serves as a key pharmacophore for kinase inhibitors. cbijournal.com |
| Tyrosine Kinases | Oncology, Inflammatory Diseases | Forms the basis for inhibitors of various tyrosine kinases. mdpi.com |
| Dihydrofolate Reductase (DHFR) | Infectious Diseases, Oncology | The pyrimidine ring is a known component of DHFR inhibitors. researchgate.net |
These examples underscore the importance of this compound as a foundational structure in the design and discovery of new molecules for scientific research and potential therapeutic application.
Conclusion and Future Research Directions for 2 Amino 4 Methoxypyrimidine 5 Carbonitrile Research
Summary of Current Understanding and Research Advancements in Related Pyrimidine-5-carbonitriles
Research into substituted pyrimidine-5-carbonitriles has unveiled a wealth of potential applications, primarily in the field of medicinal chemistry. These compounds form the backbone of various molecules with significant biological activities.
Key Research Advancements in the Broader Class:
Anticancer Agents: A significant body of research has focused on pyrimidine-5-carbonitrile derivatives as potential anticancer agents. rsc.orgnih.gov These compounds have been investigated as inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). rsc.orgnih.gov
Kinase Inhibition: The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors. The amino and cyano groups on the pyrimidine ring can form crucial interactions with the ATP-binding site of kinases, leading to the inhibition of their activity. rsc.org
Antimicrobial and Anti-inflammatory Activity: Various derivatives of aminopyrimidines have demonstrated potential as antimicrobial and anti-inflammatory agents. smolecule.com
Interactive Table: Notable Pyrimidine Derivatives and Their Investigated Activities
| Compound Class | Investigated Activity | Key Findings |
|---|---|---|
| Pyrimidine-5-carbonitrile derivatives | Anticancer (EGFR inhibitors) | Some derivatives show potent activity against various cancer cell lines. rsc.orgnih.gov |
| Pyrimidine-5-carbonitriles | Anti-inflammatory (COX-2 inhibitors) | Certain compounds exhibit significant COX-2 inhibitory activity. nih.govresearchgate.net |
| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | A1 Antagonists | These compounds have been optimized as potent and selective A1 adenosine (B11128) receptor antagonists. nih.gov |
Identification of Research Gaps and Methodological Challenges
The primary and most significant research gap is the near-complete absence of data for 2-Amino-4-methoxypyrimidine-5-carbonitrile . This includes a lack of information on its:
Synthesis: While general methods for the synthesis of substituted pyrimidines exist, no specific, optimized synthesis for this compound is reported. nih.gov
Physicochemical Properties: Fundamental data such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not available in public databases.
Biological Activity: There are no published studies on the biological effects of this specific compound.
Reactivity: Its chemical reactivity and potential for further functionalization remain unexplored.
Methodological Challenges:
The synthesis of specifically substituted pyrimidines can be challenging. Achieving the desired substitution pattern (2-amino, 4-methoxy, 5-carbonitrile) may require a multi-step synthesis with careful control of reaction conditions to avoid the formation of isomers. The purification of the final product could also present difficulties.
Future Prospects and Potential Avenues for Chemical Exploration
Given the promising biological activities of related pyrimidine-5-carbonitrile derivatives, the exploration of this compound presents a compelling avenue for future research.
Potential Avenues for Exploration:
Synthesis and Characterization: The initial and most crucial step would be the development of a reliable and efficient synthetic route to obtain pure this compound. This would be followed by a thorough characterization of its physicochemical properties.
Computational Studies: In the absence of experimental data, computational modeling and docking studies could be employed to predict the potential biological targets and binding affinities of the molecule. This could help in prioritizing experimental screening efforts.
Biological Screening: Once synthesized, the compound should be subjected to a broad range of biological screenings to assess its potential as an anticancer, anti-inflammatory, antimicrobial, or kinase inhibitory agent. The specific substitution pattern may lead to novel and selective activities.
Structure-Activity Relationship (SAR) Studies: If initial screenings show promise, the synthesis of a library of related analogues with variations at the amino and methoxy (B1213986) positions could be undertaken. This would allow for the establishment of structure-activity relationships, guiding the design of more potent and selective compounds.
Q & A
Basic Question: What are the common synthetic routes for 2-amino-4-methoxypyrimidine-5-carbonitrile, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) or nucleophilic substitution. For example:
- MCR Approach : Under thermal aqueous conditions, a three-component reaction involving aldehydes, malononitrile, and thiourea derivatives can yield pyrimidinecarbonitrile scaffolds. Reaction efficiency depends on temperature (80–100°C), solvent polarity, and catalyst selection (e.g., acetic acid) .
- Amine Substitution : Heating 2-methylthiopyrimidine derivatives with amines (e.g., phenethylamine) under reflux in ethanol or methanol replaces the methylthio group. Acidification with HCl precipitates the product, with yields influenced by amine reactivity and reflux duration (e.g., 70% yield after 12 hours) .
Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry for sterically hindered amines, and use high-purity solvents to minimize byproducts.
Basic Question: How is this compound characterized structurally?
Answer:
Key characterization methods include:
- Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., m/z 349.12 for [M⁺]) and fragmentation patterns (e.g., loss of C₇H₇ group) .
- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Advanced Question: How can contradictory spectral data during characterization be resolved?
Answer:
Discrepancies often arise from tautomerism or solvent effects. For example:
- NH/NH₂ Signal Broadening : In DMSO-d₆, hydrogen bonding can obscure NH peaks. Use deuterated chloroform or lower-concentration samples to sharpen signals .
- Unexpected MS Fragments : Isotopic patterns (e.g., M⁺+2 peaks in brominated derivatives) may indicate impurities. Compare with simulated spectra (e.g., m/z 351/353 for Br isotopes) .
- Thermal Degradation : Decarboxylation or ring-opening during melting-point analysis (>200°C) can skew results. Use differential scanning calorimetry (DSC) for sensitive compounds .
Advanced Question: What strategies enhance the binding affinity of this compound to biological targets (e.g., HSA)?
Answer:
Modify substituents to optimize hydrophobic/hydrogen-bond interactions:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to enhance π-π stacking with HSA’s Trp-214 residue .
- Thermodynamic Profiling : Binding studies using fluorescence quenching (Stern-Volmer analysis) reveal exothermic interactions (ΔH = -13.06 kJ/mol) driven by entropy changes (ΔS = +51.34 J/mol·K). Optimize solubility (e.g., DMSO:PBS mixtures) to mimic physiological conditions .
- Competitive Assays : Displacement experiments with warfarin or ibuprofen identify binding sites (Sudlow I/II) and guide structural modifications .
Advanced Question: How can synthetic yields be improved for derivatives with bulky substituents?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .
- Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% via controlled dielectric heating .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate electrophilic pyrimidine carbons toward nucleophilic attack .
Advanced Question: What are the implications of conflicting bioactivity data across structural analogs?
Answer:
Contradictions may stem from:
- Regiochemical Variations : Antidiabetic activity in 4-amino-6-phenyl derivatives (IC₅₀ = 8 µM) vs. inactivity in 6-chlorophenyl analogs due to steric clashes with target enzymes .
- Metabolic Stability : Methoxy groups improve plasma half-life but may reduce membrane permeability. Balance lipophilicity (logP 2.5–3.5) via Hansch analysis .
Resolution : Perform dose-response assays (e.g., 1–100 µM range) and validate target engagement via SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
